Phenylpyropene C
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Overview
Description
Phenylpyropene C is a natural product found in Penicillium and Penicillium griseofulvum with data available.
Scientific Research Applications
1. Inhibition of Diacylglycerol Acyltransferase Phenylpyropene C, derived from Penicillium griseofulvum F1959, is found to inhibit diacylglycerol acyltransferase (DGAT) in rat liver microsomes. This compound shows significant potential in modulating lipid metabolism, as evidenced by its ability to inhibit triglyceride formation in HepG2 cells (Lee et al., 2008).
2. Exploration in Coordination Chemistry While not directly related to this compound, research in coordination chemistry, including the study of phenyl groups in various chemical configurations, provides insight into the broader field of chemical research involving phenyl compounds. Such studies offer context for understanding the properties and reactivities of complex molecules like this compound (Wittig, 1980).
3. Dearomatization Studies Investigations into the dearomatization of transition metal-coordinated N-heterocyclic ligands, which include phenyl derivatives, offer insights into the behavior of complex phenyl-containing compounds in various chemical reactions. This research is relevant to understanding the reactivity and applications of this compound in various chemical environments (Arevalo et al., 2016).
4. Insights from Related Phenyl Compounds Studies on a variety of phenyl compounds, including phenylethanoid glycosides, offer a broader perspective on the potential applications of phenyl-containing molecules like this compound. These compounds have been shown to possess diverse bioactivities, which may inform research into the potential uses of this compound (Xue & Yang, 2016).
5. Bioactivity of Marine-Derived Phenylpyropenes Related compounds, such as phenylpyropenes E and F, isolated from marine-derived fungi, have demonstrated cytotoxic properties. This highlights the potential of this compound and similar compounds in biomedical research, particularly in the context of therapeutic applications (Ding et al., 2015).
Properties
Molecular Formula |
C28H34O5 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[(1R,2S,5S,7R,10R)-2,6,6,10-tetramethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate |
InChI |
InChI=1S/C28H34O5/c1-17(29)31-24-12-13-27(4)22(26(24,2)3)11-14-28(5)23(27)15-19-21(33-28)16-20(32-25(19)30)18-9-7-6-8-10-18/h6-10,16,22-24H,11-15H2,1-5H3/t22-,23+,24-,27-,28+/m0/s1 |
InChI Key |
MIBRSIZECYPMLX-KZEXJIRGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC4=C(O3)C=C(OC4=O)C5=CC=CC=C5)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(O3)C=C(OC4=O)C5=CC=CC=C5)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(O3)C=C(OC4=O)C5=CC=CC=C5)C)C |
Synonyms |
phenylpyropene C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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